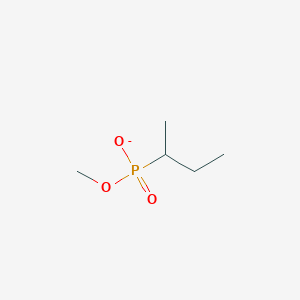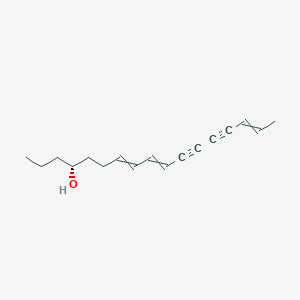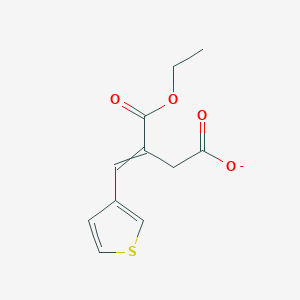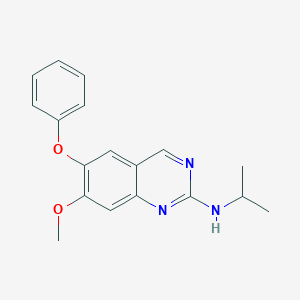![molecular formula C12H16O3 B14202455 Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 854907-84-9](/img/structure/B14202455.png)
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound known for its unique structure and properties. It is also referred to as deoxyarbutin. This compound is characterized by the presence of a phenol group substituted with a methyl group and a tetrahydropyran-2-yloxy group. It has a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- can be achieved through various chemical reactions. One common method involves the reaction of 3-methylphenol with tetrahydropyranyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methyl and tetrahydropyran-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often in the presence of catalysts.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: A variety of substituted phenols depending on the reagents used.
Scientific Research Applications
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: Used in the formulation of cosmetics and skincare products due to its skin-lightening properties.
Mechanism of Action
The mechanism of action of Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets and pathways. In cancer cells, it induces apoptosis by downregulating the expression of B-cell lymphoma 2 (Bcl-2) and activating caspase-9, caspase-3, and poly (adenosine diphosphate-ribose) polymerase. This leads to programmed cell death and inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: Similar structure but lacks the methyl group.
Hydroquinone: Lacks the tetrahydropyran-2-yloxy group but has similar phenolic properties.
Arbutin: Contains a glucose moiety instead of the tetrahydropyran-2-yloxy group.
Uniqueness
Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells and its use in cosmetic formulations highlight its versatility and potential .
Properties
CAS No. |
854907-84-9 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-methyl-4-(oxan-2-yloxy)phenol |
InChI |
InChI=1S/C12H16O3/c1-9-8-10(13)5-6-11(9)15-12-4-2-3-7-14-12/h5-6,8,12-13H,2-4,7H2,1H3 |
InChI Key |
JXSDQAYYRMBHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



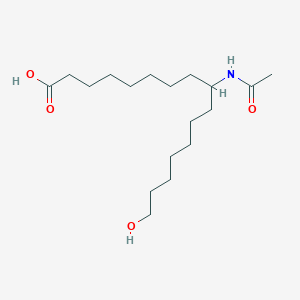
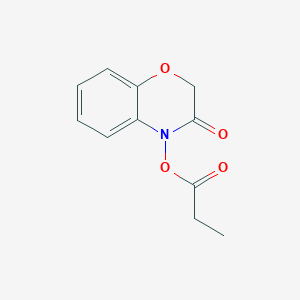
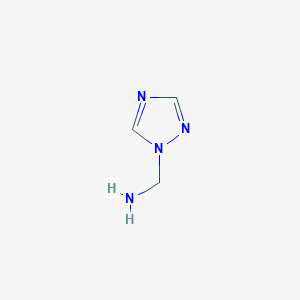
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)
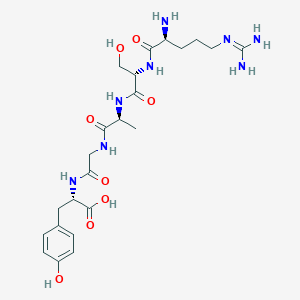
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
